Product packaging for Deoxyquinine(Cat. No.:CAS No. 14528-51-9)

Deoxyquinine

Cat. No.: B079579
CAS No.: 14528-51-9
M. Wt: 308.4 g/mol
InChI Key: VZRLVENHGDTDDU-UHFFFAOYSA-N
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Description

Deoxyquinine (CAS 14528-51-9), with the molecular formula C20H24N2O, is a cinchona alkaloid derivative closely related to quinine . As a core structural analog, it serves as a valuable scaffold in scientific research, particularly in the development of novel organocatalysts for asymmetric synthesis . Cinchona alkaloids and their deoxy derivatives are considered "privileged" chiral organocatalysts, capable of promoting a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity . The modification of the native quinine structure, such as the removal of the hydroxyl group in this compound, allows medicinal and synthetic chemists to explore and fine-tune steric and electronic properties. This is crucial for creating highly discriminative chiral selectors and bifunctional catalysts . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex chemical entities, including clickable ligands via Huisgen cycloaddition, for applications in chemical biology and materials science . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O B079579 Deoxyquinine CAS No. 14528-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14528-51-9

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline

InChI

InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1

InChI Key

VZRLVENHGDTDDU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C

Other CAS No.

14528-51-9

Origin of Product

United States

Synthetic Methodologies and Strategies for Deoxyquinine and Its Derivatives

Total Synthesis Approaches Involving Deoxyquinine

This compound serves as a crucial precursor in some of the most notable total syntheses of quinine (B1679958). Its structure, lacking the C-9 hydroxyl group of quinine, provides a strategic advantage, allowing chemists to circumvent longstanding challenges associated with controlling the stereochemistry at this position until the final stages of the synthesis.

The first truly stereoselective total synthesis of quinine was a landmark achievement that hinged on the strategic formation of a this compound intermediate. researchgate.net This approach elegantly solved the problem of controlling the molecule's four chiral centers by establishing the core bicyclic ring system of this compound with the correct stereochemistry, leaving the final, and previously problematic, oxidation as the last step. researchgate.netumh.es

In 2001, Gilbert Stork reported the first entirely stereoselective total synthesis of (–)-quinine, a monumental achievement in organic synthesis. researchgate.netwikipedia.orgfishersci.be A cornerstone of Stork's strategy was the decision to target this compound as the key precursor. researchgate.net This approach deliberately avoided the traditional "Rabe connection," a strategy that forms the N-1 to C-8 bond late in the synthesis and often leads to mixtures of diastereomers. researchgate.netfishersci.be Stork's novel pathway focused on forming the quinuclidine (B89598) ring of this compound through a C-6 to N-1 bond closure, which allowed for precise control over the stereochemistry. wikipedia.orgfishersci.be This insightful retrosynthetic analysis, which identified this compound as the solution to a century-old problem, is considered a landmark for its conceptual novelty. fishersci.be

The final chemical transformation in Stork's synthesis was the conversion of this compound to quinine. fishersci.be For this critical step, Stork utilized a modification of the autooxidation conditions previously developed by Milan Uskokovic and his team at Hoffmann-La Roche. researchgate.netwikipedia.orgvulcanchem.com Uskokovic had demonstrated that the oxidation of pure this compound could regenerate quinine. researchgate.net The process involves treating this compound with oxygen in a solution of dimethyl sulfoxide (B87167) (DMSO) and t-butyl alcohol, in the presence of a strong base like potassium t-butoxide. vulcanchem.comchem960.com This method successfully introduces the required C-9 hydroxyl group, yielding a favorable mixture of quinine and its C-9 epimer, epiquinine (B123177), in a ratio as high as 14:1. umh.es

The construction of the this compound molecule in Stork's synthesis is a masterclass in stereocontrol. A key event is the completely stereoselective reduction of an iminium intermediate. wikipedia.orgfishersci.be This reduction, accomplished using sodium borohydride, proceeds via an axial addition of hydride to place the quinolylmethyl substituent in the required equatorial orientation, thus establishing the crucial C-8 configuration of this compound as a single diastereomer. researchgate.net The synthesis culminates in the formation of the bicyclic quinuclidine system through an intramolecular nucleophilic displacement (an SN2 reaction). umh.eswikipedia.orgfishersci.be This ring-closing step, where the nitrogen atom attacks the C-6 position, forges the this compound framework with all stereocenters correctly installed. umh.es

Synthetic strategies in organic chemistry are broadly categorized as either linear or convergent. allfordrugs.com

While Stork's synthesis is a highly refined linear approach, other research has explored convergent pathways. For example, model studies have demonstrated the possibility of connecting the two main substructures of quinine—the aromatic quinoline (B57606) and the bicyclic quinuclidine—at the end of the synthesis, which is the hallmark of a convergent design. umh.esnih.gov

In the ongoing quest for greater synthetic efficiency, modern chemistry has emphasized strategies that reduce waste, time, and the number of laboratory operations.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. MCRs are highly valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors.

These modern approaches represent the frontier of synthetic chemistry, where the principles of efficiency and sustainability are applied to the construction of complex molecules like this compound and its derivatives.

Modified Uskokovic Autooxidation Conditions in this compound Transformation

Convergent and Linear Synthesis Strategies for this compound-Based Architectures

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with readily available cinchona alkaloids like quinine and quinidine (B1679956). Strategic modifications, particularly at the C9 position, lead to a diverse range of valuable compounds.

The preparation of 9-amino(9-deoxy) Cinchona alkaloids is a cornerstone for creating a class of powerful chiral organocatalysts. These primary amines are instrumental in the asymmetric functionalization of carbonyl compounds. Research has established efficient, scalable procedures for their synthesis.

A key strategy for introducing the amino group at the C9 position involves the Mitsunobu reaction. This method typically starts from natural alkaloids such as quinine (QN) or quinidine (QD). The process involves a one-pot reaction where the hydroxyl group at the C9 position is first converted to an azide (B81097) group using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, along with hydrazoic acid. This step proceeds with a complete inversion of stereochemistry at the C9 center. Subsequent reduction of the azide, for instance through hydrogenation or with lithium aluminum hydride (LiAlH₄), followed by hydrolysis, yields the desired 9-amino(9-deoxy)epi cinchona alkaloids. ereztech.comwikipedia.orgfishersci.ca This approach has been successfully applied for multi-gram scale syntheses. ereztech.comwikipedia.org

A more scalable alternative route involves forming O-mesylated derivatives from quinine or quinidine, which are then converted to azides and subsequently reduced. ereztech.comwikipedia.org

To enhance the catalytic activity and create bifunctional catalysts, the methoxy (B1213986) group on the quinoline ring of 9-amino-9-deoxyquinine derivatives is often removed. This demethylation exposes a phenolic hydroxyl group, which can act as a hydrogen-bond donor, working in concert with the amino group.

Two primary techniques are employed for this demethylation:

Boron Tribromide (BBr₃): This strong Lewis acid is effective for cleaving the aryl methyl ether to yield the desired bifunctional aminocatalyst. ereztech.comwikipedia.orgwikipedia.org

Alkylthiolates: Using an alkylthiolate is presented as a more convenient method, particularly for larger-scale operations, and utilizes the less expensive quinine or quinidine as the ultimate starting material. ereztech.comwikipedia.org

The resulting bifunctional catalysts, possessing both a basic amino group and an acidic hydroxyl group, are highly effective in various asymmetric transformations.

Comparison of Demethylation Reagents for 9-Amino-9-deoxyquinine Derivatives
ReagentDescriptionScaleReference
Boron Tribromide (BBr₃)A strong Lewis acid used for the direct demethylation of the quinoline moiety.Lab-scale ereztech.com, wikipedia.org
AlkylthiolateConsidered more convenient for larger scale synthesis, offering a practical alternative to BBr₃.Up to 20-g scale ereztech.com, wikipedia.org

Modern synthetic chemistry increasingly utilizes continuous flow processes to improve efficiency, safety, and scalability. In the context of this compound-based catalysts, recent advancements have focused on immobilizing these organocatalysts on solid supports for use in continuous flow reactors. wikipedia.orgatamanchemicals.com For example, polystyrene-supported derivatives of 9-amino-9-deoxyquinine have been used in continuous flow systems for asymmetric Michael reactions. wikipedia.org This approach offers significant advantages, including the ease of catalyst separation and recycling, reduced product contamination, and enhanced process control, which are crucial for industrial applications. wikipedia.orgatamanchemicals.comsigmaaldrich.com

The this compound scaffold serves as a versatile platform for extensive functionalization, leading to catalysts and compounds with tailored properties. fishersci.ca One notable example is the synthesis of α-aminophosphonates derived from 9-amino-deoxyquinine. fishersci.be In this strategy, 9S-amino-deoxyquinine is first converted to an imine by reacting it with an aldehyde, such as 4-chlorobenzaldehyde. fishersci.be This imine subsequently undergoes a Pudovik reaction—the addition of a phosphite (B83602) like diethyl phosphite—to yield the corresponding α-aminophosphonate. fishersci.be This reaction has been shown to proceed with high diastereoselectivity for the imine derived from the 9S-amino epimer. fishersci.be

Other derivatization strategies include linking the 9-amino(9-deoxy)quinine core to other molecular structures, such as calixarenes, to create novel hybrid-type receptors for applications in chiral chromatography. fishersci.ca Guanidinylation of the 9-amino group has also been reported, starting from 9-amino(9-deoxy)epi quinine, to synthesize artificial phosphodiesterases. atamankimya.com

A highly successful class of derivatives is the chiral squaramide-cinchona alkaloids. These bifunctional organocatalysts are renowned for their ability to act as powerful hydrogen-bond donors, which is key to their catalytic efficacy. wikipedia.orgfishersci.ca

The synthesis is typically a straightforward, one-step process. It involves the reaction of 9-amino(9-deoxyquinine) with a substituted dialkoxycyclobutene-dione, such as 3-(3,5-bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dione. wikipedia.orgfishersci.ca The reaction is generally carried out in a dry solvent like dichloromethane (B109758) (DCM) at room temperature, producing the desired squaramide catalyst in moderate to good yields. wikipedia.org These catalysts have proven to be highly effective in a range of asymmetric reactions, including Mannich reactions, Michael additions, and Friedel-Crafts alkylations, delivering products with excellent enantioselectivities. wikipedia.orgfishersci.co.ukfishersci.ca

Synthesis of a this compound-Based Squaramide Catalyst
Reactant 1Reactant 2SolventConditionsProductReference
9-amino(9-deoxyquinine)3-(3,5-bis(trifluoromethyl)phenylamino)-4-methoxycyclobut-3-ene-1,2-dioneDry Dichloromethane (DCM)Room TemperatureChiral Squaramide Cinchona Alkaloid Catalyst wikipedia.org
Demethylation Techniques for Bifunctional Aminocatalysts

Functionalization and Derivatization Strategies of the this compound Core

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of complex natural products like this compound is a critical aspect of modern organic chemistry. These principles aim to design chemical processes that are environmentally benign, economically viable, and efficient. google.comscientificupdate.com The focus is on minimizing waste, reducing the use of hazardous substances, and maximizing the incorporation of starting materials into the final product. rsc.orgsmolecule.com For a molecule with the structural complexity of this compound, which is a key intermediate in the total synthesis of quinine, these considerations are paramount. researchgate.netias.ac.in

Solvent Selection and Reaction Conditions Optimization

The choice of solvents and the optimization of reaction conditions are fundamental to the greenness of a synthetic route. google.comudel.edu Traditional organic syntheses often rely on volatile, toxic, and non-renewable solvents. scientificupdate.com Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids like CO2, which can reduce the environmental impact of the synthesis. researchgate.netmdpi.com

In the context of synthesizing quinoline derivatives, the core structure of this compound, a shift towards greener solvents has been observed. researchgate.net For instance, the use of ethanol and water as solvents in the synthesis of quinoline analogues has been reported to be effective and eco-friendly. researchgate.net One-pot syntheses of quinoline derivatives have been successfully carried out in greener solvents, minimizing waste and energy consumption. researchgate.net While specific details on solvent selection for every step of a this compound synthesis are not always framed in green chemistry terms in historical literature, modern approaches to similar chemical transformations prioritize these choices. scientificupdate.com For example, in the preparation of quinine hydrochloride, ethanol is a preferred solvent. google.comgoogle.com

Optimization of reaction conditions is another key area for applying green chemistry principles. thieme-connect.com This involves adjusting parameters like temperature, pressure, and reaction time to enhance yield, reduce energy consumption, and minimize byproduct formation. thieme-connect.com For instance, microwave-assisted synthesis and ultrasound-mediated reactions are being explored for the synthesis of biologically active heterocyclic compounds to shorten reaction times and improve energy efficiency. tcu.edu In the synthesis of cinchona alkaloid derivatives, careful optimization of reaction parameters has been shown to enable reactions to be scaled up to the gram level efficiently. thieme-connect.com The use of catalysts, such as p-toluenesulfonic acid or para-sulfonic acid calix ias.ac.inarene, in the synthesis of quinoline analogs allows for milder reaction conditions. researchgate.net

Modern techniques even employ machine learning and Bayesian optimization to rapidly identify optimal reaction conditions, including the best combination of greener solvents, to maximize yield and reduce experimental waste. rsc.org

Atom Economy and Efficiency in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. smolecule.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. google.com This principle is particularly relevant in the multi-step synthesis of complex molecules like this compound, where minimizing waste is crucial for sustainability and cost-effectiveness. unizg.hracs.org

The synthesis of quinoline derivatives, the heterocyclic core of this compound, has seen the development of highly atom-economical methods. rsc.org Multicomponent reactions (MCRs), for example, are a powerful strategy for constructing complex molecules like quinolines in a single step from multiple starting materials, thereby increasing atom economy. rsc.orgafjbs.com These reactions, such as the Povarov, Gewald, and Ugi reactions, are designed to be convergent and minimize the number of synthetic steps and waste. rsc.org One-pot procedures for preparing substituted quinolines from simple starting materials have been developed that offer high atom economy. rsc.org

Catalysis plays a pivotal role in improving the atom economy of synthetic routes. researchgate.net The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. google.com In the synthesis of quinoline derivatives, various green catalysts have been employed to facilitate reactions with high atom efficiency. researchgate.net For instance, a copper(II) triflate-catalyzed three-component reaction has been used to synthesize 2,3-diarylquinoline derivatives with high atom efficiency. rsc.org

Chemical Reactivity and Reaction Mechanisms of Deoxyquinine Compounds

Mechanistic Investigations of Deoxyquinine in Organic Transformations

The synthesis of this compound itself involves intricate mechanistic pathways that have been a subject of study, particularly in the context of total synthesis of quinine (B1679958).

Role of Intramolecular Staudinger Reactions in this compound Formation

A key step in the stereoselective total synthesis of quinine, which proceeds via a this compound intermediate, is the intramolecular Staudinger reaction. ias.ac.inresearchgate.net In a notable synthesis, an azido-ketone is treated with triphenylphosphine. udel.edu This initiates the Staudinger reaction, where the azide (B81097) is converted into an aza-ylide, which then undergoes an intramolecular reaction with the ketone to form a cyclic imine. This transformation is crucial for constructing the piperidine (B6355638) ring system that is a core component of the quinuclidine (B89598) nucleus. ias.ac.inudel.edu The reaction proceeds smoothly, converting the azidoketone into the anticipated tetrahydropyridine (B1245486) intermediate. udel.edu

The Staudinger reaction, in this context, is a powerful tool for ring formation, creating a key intermediate on the path to this compound. ias.ac.inresearchgate.net The reaction involves the initial attack of the phosphine (B1218219) on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form an aza-ylide. This intermediate then reacts intramolecularly with the ketone carbonyl group to furnish a five-membered ring intermediate which rearranges to the final tetrahydropyridine product.

C-N Bond Formation Pathways in Quinuclidine Ring Construction

The construction of the bicyclic quinuclidine ring system is a pivotal challenge in the synthesis of this compound and related cinchona alkaloids. Various strategies for C-N bond formation have been explored to create this strained ring structure.

One prominent approach involves an intramolecular nucleophilic displacement. ias.ac.inresearchgate.net Following the formation of a substituted piperidine ring, a subsequent intramolecular cyclization step forges the final C-N bond to complete the quinuclidine core. ias.ac.in In a specific synthesis, after the stereoselective reduction of an imine, an intramolecular nucleophilic displacement leads to the formation of the bicyclic system of this compound. ias.ac.inresearchgate.net This critical step establishes the correct stereochemistry at the C8 position. ias.ac.in

Classical methods for quinuclidine ring formation often start from appropriately functionalized piperidine precursors and include strategies like: liverpool.ac.uk

Conjugate addition

Nucleophilic substitution

Intramolecular epoxide ring opening

However, the synthesis of these piperidine precursors can be lengthy. liverpool.ac.uk Modern approaches have focused on more efficient and stereoselective methods for this crucial C-N bond formation. The formation of carbon-nitrogen bonds is a central theme in organic synthesis due to the prevalence of nitrogen-containing compounds in bioactive molecules. nih.govtcichemicals.com Strategies range from classical methods like the Gabriel synthesis to modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tcichemicals.com In the context of this compound synthesis, the intramolecular pathway is particularly effective in establishing the complex three-dimensional structure of the quinuclidine ring.

Catalytic Mechanisms of this compound-Derived Organocatalysts

Derivatives of this compound, particularly those with a primary amine at the C9 position, have emerged as powerful chiral organocatalysts for a variety of asymmetric transformations. nih.govconnectedpapers.com These catalysts operate through distinct mechanistic pathways to achieve high levels of enantioselectivity.

Iminium Ion Activation Mechanisms in Asymmetric Catalysis

A primary mode of activation by this compound-derived catalysts involves the formation of an iminium ion. unibo.itmdpi.com In this mechanism, the primary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone (enone) to form a chiral iminium ion. acs.orgnobelprize.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, activating it towards nucleophilic attack. nobelprize.org

The key to the enantioselectivity lies in the rigid chiral scaffold of the cinchona alkaloid, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. acs.org A combination of experimental and theoretical studies on the Friedel-Crafts alkylation of indoles with enones catalyzed by 9-amino(9-deoxy)epi quinine has revealed the crucial role of an achiral acid cocatalyst. acs.org The catalyst, enone, and acid form a well-structured supramolecular assembly stabilized by noncovalent interactions, where the acid's anion dictates the facial selectivity of the iminium ion. acs.org This dual activation strategy, involving both the organocatalyst and a co-catalyst, is a powerful tool in asymmetric synthesis. mdpi.com

Enantioselective Functionalization of Carbonyl Compounds and Enones

This compound-derived organocatalysts are highly effective in the enantioselective functionalization of carbonyl compounds and enones. nih.govorganic-chemistry.org This includes a wide range of reactions such as Michael additions, Friedel-Crafts alkylations, and α-functionalizations. acs.orgresearchgate.net

In the case of α-heteroatom functionalization, these catalysts can facilitate the direct and enantioselective introduction of nitrogen, oxygen, or halogen atoms adjacent to a carbonyl group. For instance, dihydroquinine can catalyze the α-hydroxylation of β-ketoesters with good enantioselectivity. The general catalytic cycle for these transformations involves the formation of a nucleophilic enamine intermediate from the reaction of the carbonyl compound with the chiral amine catalyst. This enamine then reacts with an electrophile to form the new C-X bond, followed by hydrolysis to release the functionalized product and regenerate the catalyst.

The functionalization of enones often proceeds through the aforementioned iminium ion activation. This strategy has been successfully applied to the conjugate addition of various nucleophiles, including nitroalkanes and indoles, to enones with high enantioselectivity. connectedpapers.comacs.org The ability to functionalize both simple carbonyls (via enamine catalysis) and enones (via iminium ion catalysis) highlights the versatility of this compound-derived organocatalysts. mdpi.com

Role of Ligand Electrons and Protons in Catalytic Bond Formation and Activation Reactions

In the broader context of catalysis, the strategic placement of proton and electron relays within a catalyst's structure is crucial for facilitating complex transformations, such as water oxidation and other redox processes. diva-portal.orguchicago.edu While not directly involving this compound, these principles offer insights into the sophisticated mechanisms of catalysis. The incorporation of redox-active ligands and proton-donating/accepting groups can enable cooperative pathways for electron and proton transfer, which are essential for many catalytic cycles. uchicago.edursc.org

For instance, ligands containing carboxylic acid or imidazole (B134444) groups can act as internal bases or proton shuttles, lowering the activation barriers for key bond-forming steps. diva-portal.orgfrontiersin.org The modification of ligand frameworks to enable proton-coupled electron transfer (PCET) is a central strategy in the design of efficient catalysts. diva-portal.orgfrontiersin.org In some systems, the ligand itself can be "non-innocent," actively participating in the redox chemistry of the reaction. uchicago.edursc.org

While the primary role of the this compound scaffold in organocatalysis is to provide a rigid chiral environment, the Lewis basic nitrogen of the quinuclidine ring and the hydroxyl group at C9 (in quinine and its derivatives) can participate in hydrogen bonding and other non-covalent interactions that are critical for substrate activation and stereocontrol. msu.edu In this compound-derived amine catalysts, the interplay of the bulky quinoline (B57606) and quinuclidine moieties creates a specific chiral pocket that dictates the stereochemical outcome of the reaction. The fundamental principles of leveraging ligand-based proton and electron transfer are broadly applicable and provide a framework for understanding and designing more advanced and efficient catalytic systems. uchicago.edu

Specific Reaction Types Catalyzed by this compound Derivatives

This compound and its derivatives, particularly those featuring a primary amine at the C9 position, have emerged as powerful organocatalysts in a variety of asymmetric transformations. Their rigid stereochemical framework, combined with the basic quinuclidine nitrogen and the hydrogen-bonding capabilities of the amine group, allows for effective stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound are highly effective catalysts for asymmetric Michael additions, including the conjugate addition of nitrogen nucleophiles (aza-Michael) to α,β-unsaturated carbonyl compounds. The catalyst, typically a 9-amino(9-deoxy) derivative, operates through a dual-activation mechanism. It forms a hydrogen bond with the nucleophile, increasing its acidity and nucleophilicity, while the tertiary amine of the quinuclidine core can interact with the Michael acceptor.

A notable example is the highly enantioselective aza-Michael addition of 4-nitrophthalimide (B147348) to various α,β-unsaturated ketones. Using 9-epi-9-amino-9-deoxyquinine as the catalyst, the corresponding Michael adducts are obtained in moderate to excellent yields (49–98%) and with outstanding enantioselectivities (95–99% ee). nih.gov

Another significant application is the reaction between 2-pyrazolin-5-ones and aliphatic acyclic α,β-unsaturated ketones. Catalyzed by 9-epi-9-amino-9-deoxyquinine, this reaction yields β-(3-hydroxypyrazol-1-yl)ketones with high yields and excellent enantioselectivities, typically between 94–98% ee. researchgate.net This reaction represents the first instance of an aza-Michael addition involving the ambident 2-pyrazolin-5-one anion to a Michael acceptor.

NucleophileMichael AcceptorCatalystYield (%)Enantioselectivity (% ee)
4-Nitrophthalimideα,β-Unsaturated Ketones9-epi-9-amino-9-deoxyquinine49-9895-99
2-Pyrazolin-5-oneAcyclic α,β-Unsaturated Ketones9-epi-9-amino-9-deoxyquinineGood94-98

Primary amine derivatives of this compound have proven to be efficient catalysts for the asymmetric epoxidation of α,β-unsaturated carbonyls, a process often referred to as a Weitz-Scheffer type epoxidation. uni-koeln.de The catalytic cycle is believed to proceed through the formation of an enamine or an activated enolate intermediate after the conjugate addition of the hydroperoxide. The inherent chirality of the this compound scaffold then directs the subsequent intramolecular cyclization to form the epoxide with high stereocontrol.

The 9-amino(9-deoxy)epiquinine trifluoroacetic acid salt has been identified as a highly efficient catalytic system for the epoxidation of α,β-unsaturated ketones. uni-koeln.deuni-koeln.de This system has been successfully applied to the epoxidation of various cyclic enones, such as cyclohexenone derivatives, affording the corresponding 2,3-epoxycyclohexanones in high yields with excellent enantioselectivities, reaching up to a 99.5:0.5 enantiomeric ratio. uni-koeln.de Hydrogen peroxide is typically used as a green and atom-economical oxidant for these transformations. uni-koeln.de

SubstrateCatalyst SystemOxidantYieldEnantiomeric Ratio (er)
Cyclic Enones (e.g., 3-substituted cyclohexanones)9-amino(9-deoxy)epiquinine · 2TFAH₂O₂Highup to 99.5:0.5
α-Branched Enals (e.g., 2-methyl-2-pentenal)9-amino(9-deoxy)epiquinine · 2TFAH₂O₂Good ConversionModerate

Cinchona alkaloid derivatives, including those of this compound, are effective in catalyzing asymmetric aza-Diels-Alder reactions. These reactions are powerful tools for constructing nitrogen-containing six-membered rings. beilstein-journals.org The catalyst typically activates the dienophile through hydrogen bonding, lowering its LUMO energy for reaction with the diene.

An example is the inverse-electron-demand aza-Diels-Alder reaction catalyzed by (9R)-6′-methoxy-cinchonan-9-amine, a quinidine (B1679956) derivative closely related to this compound catalysts. buchler-gmbh.com This reaction involves interrupted cyclic 2,5-dienones to form trienamines, demonstrating a remote δ,ε-C=C bond activation. buchler-gmbh.com While this specific example uses a quinidine derivative, the underlying principle of using primary amines from cinchona alkaloids to catalyze formal [4+2] cycloadditions is a recognized strategy in organocatalysis. nih.gov

This compound derivatives function as potent hydrogen-bonding organocatalysts for asymmetric Friedel-Crafts alkylations. fishersci.co.uk These reactions involve the addition of electron-rich aromatic rings, such as indoles, to electrophilic partners like unsaturated ketones. The catalyst's primary amine can activate the electrophile via iminium ion formation, while the quinoline ring and other parts of the catalyst scaffold control the facial selectivity of the nucleophilic attack from the arene.

A highly enantioselective Friedel-Crafts alkylation/annulation cascade process has been developed using a squaramide catalyst derived from a quinine derivative. idrblab.net This reaction between 1H-indol-4-ol and 1-bromo-1-nitroalkenes produces complex dihydrofuranoindoles with high stereocontrol. The bifunctional nature of the squaramide catalyst, which engages in multiple hydrogen-bonding interactions, is crucial for achieving high efficiency and stereoselectivity. idrblab.net

The synthesis of chiral aziridines, valuable three-membered nitrogen-containing heterocycles, can be achieved through organocatalytic asymmetric aziridination. jchemlett.com Research has demonstrated that primary amine derivatives of this compound are effective catalysts for the asymmetric aziridination of enones. springernature.com The proposed mechanism involves the formation of a chiral enamine or enolate intermediate, which then attacks the nitrogen source. The stereochemical outcome is dictated by the rigid structure of the cinchona alkaloid catalyst. researchgate.netspringernature.com This method provides a direct route to optically active aziridines from simple unsaturated precursors. springernature.com

This compound-derived catalysts are instrumental in the asymmetric Mannich reaction, a key method for synthesizing chiral β-amino acids and their derivatives. Bifunctional catalysts, such as squaramides prepared from 9-amino(9-deoxyquinine), are particularly effective. ctdbase.org

In a one-pot, three-component reaction, an aldehyde, an amine, and a malonate can be coupled to produce novel β-amino acid derivatives. A chiral squaramide cinchona alkaloid catalyst activates the components through a network of hydrogen bonds, orchestrating a highly enantioselective C-C bond formation. This methodology has been successfully applied to the synthesis of β-amino acid derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety, affording the products in moderate yields (39–61%) and with moderate to excellent enantioselectivities (41–99%). ctdbase.org

ReactantsCatalystYield (%)Enantioselectivity (% ee)
2-Amino-1,3,4-thiadiazole, Aldehyde, Dimethyl MalonateSquaramide from 9-amino(9-deoxyquinine)39-6141-99

Aziridination Reactions

Redox Chemistry and Oxidation Reactions Involving this compound Precursors

Redox reactions are fundamental to the interconversion of this compound and its derivatives, particularly in the final stages of quinine synthesis where the C-9 hydroxyl group is introduced. numberanalytics.comnumberanalytics.com These reactions involve changes in the oxidation state of key atoms within the molecule and are crucial for establishing the correct stereochemistry and functionality of the final product. pressbooks.publibretexts.org The oxidation of this compound precursors, especially this compound itself, represents a critical transformation, often accomplished through autooxidation or with specific oxidizing agents. udel.eduias.ac.in

Autooxidation Processes in Quinine Synthesis

Autooxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. In the context of quinine synthesis, this process is a key step for converting this compound into quinine. This transformation was a pivotal discovery, demonstrating that the stereoselective synthesis of quinine could be achieved if a stereospecific synthesis of this compound was first accomplished. udel.edu

The landmark stereoselective total synthesis of quinine by Gilbert Stork and his team culminated in the oxidation of this compound. udel.eduias.ac.in They found that treating pure this compound with oxygen in the presence of a strong base led to the formation of quinine with high stereoselectivity. udel.edu This process, often referred to as the Doering-Uskokovic autooxidation, can be finely tuned to favor the desired C-9 epimer, quinine, over its diastereomer, epiquinine (B123177). orgsyn.orgresearchgate.net

Several conditions have been explored to optimize this reaction. The Hoffmann-La Roche group initially demonstrated the selective oxidation of this compound using oxygen in a mixture of tert-butyl alcohol and dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide as the base. udel.edu Stork's group achieved even higher stereoselectivity by using sodium hydride in anhydrous DMSO. udel.edu Under these modified conditions, a high yield of synthetic quinine was obtained with a favorable ratio of quinine to epiquinine. udel.edu The stereoselectivity is a significant advantage, as Stork noted that the oxidation of this compound can produce as much as 14 times more quinine than epiquinine. tcu.edu

In other synthetic approaches, autooxidation is also observed in the aromatization of dihydroquinoline intermediates to form the stable quinoline ring system, which is the final step in some total syntheses of quinine. rsc.orgrsc.org

Table 1: Conditions for the Autooxidation of this compound to Quinine

BaseSolvent SystemQuinine:Epiquinine RatioYieldReference
Potassium tert-butoxidetert-Butyl alcohol/DMSOSelective- udel.edu
Sodium hydrideAnhydrous DMSO~14:178% udel.edu

Applications of Oxidizing Agents (e.g., DDQ) in this compound-Related Synthesis

While autooxidation is effective for the final step, other oxidizing agents are employed throughout the synthesis of this compound and its complex precursors. numberanalytics.com One powerful and versatile oxidant is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). chemicalbook.comrsc.org DDQ is a high-potential quinone known for its efficacy in a range of oxidation reactions, including dehydrogenation and the oxidation of activated C-H bonds. rsc.orgorganic-chemistry.org

In syntheses related to this compound, which features a quinoline core, DDQ serves as a crucial reagent for aromatization. It is highly effective at dehydrogenating hydroaromatic compounds to their corresponding aromatic systems. organic-chemistry.orgsantiago-lab.com This application is vital for constructing the quinoline moiety from a partially saturated precursor, often as a final step to install the stable heterocyclic aromatic ring.

Furthermore, DDQ is capable of selectively oxidizing alcohols and ethers at benzylic or allylic positions to the corresponding aldehydes or ketones. santiago-lab.comdu.ac.in The C-9 position of the quinine scaffold is analogous to a benzylic position, making it susceptible to oxidation. While direct oxidation of this compound at C-9 is typically achieved via autooxidation, DDQ's ability to oxidize similar positions makes it a valuable tool for manipulating advanced intermediates in related synthetic pathways. For instance, oxidizing a precursor alcohol to a ketone (a quininone) is a common strategy in various synthetic routes. orgsyn.org Although methods like Swern oxidation or the use of benzophenone (B1666685) with potassium t-butoxide are also used for this purpose, DDQ provides a potent alternative for specific substrates. orgsyn.orgsantiago-lab.com

DDQ's utility extends to its role as an electron-transfer reagent in the synthesis of quinolines, further highlighting its importance in constructing the core structure of this compound precursors. chemicalbook.com Its broad applicability in dehydrogenation and selective oxidation makes it an indispensable reagent in the synthetic chemist's toolkit for assembling complex alkaloids like quinine. rsc.org

Stereochemistry and Stereoselective Control in Deoxyquinine Research

Control of Stereocenters in Deoxyquinine and Related Quinine (B1679958) Alkaloids

A landmark achievement in this area was the first entirely stereoselective total synthesis of quinine, which crucially involved the stereospecific construction of this compound as a key intermediate. udel.edu This synthesis highlighted a strategy to control the stereochemistry at the C8 position by using a piperidine (B6355638) intermediate with trans vicinal substituents. This arrangement locks the molecule into a specific chair conformation, which in turn directs the addition of the quinolylmethyl group to the desired equatorial position, thus setting the correct C8 configuration for this compound. udel.edu This approach overcame the challenge faced in previous syntheses where intermediates with cis-3,4-disubstituted piperidines existed as a mixture of two low-energy chair conformations, making stereocontrol difficult. udel.edu

The development of synthetic pathways that exhibit high diastereoselectivity and enantioselectivity is a central theme in quinine alkaloid research. Asymmetric synthesis aims to produce a single enantiomer or diastereomer from a prochiral or racemic starting material. ethz.ch

Diastereoselectivity: In the synthesis of this compound, achieving the correct relative configuration between the stereocenters is a classic example of diastereoselective control. Stork's synthesis achieved this by creating a piperidine intermediate where the substituents were positioned to favor the formation of the natural stereochemical arrangement upon ring closure to form the quinuclidine (B89598) system. udel.edutcu.edu The axial addition of a hydride to an iminium intermediate was a key step that placed the quinolylmethyl substituent in the equatorial orientation, leading to a single diastereomer of the piperidine precursor to this compound. udel.edu

Enantioselectivity: Enantioselective syntheses often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. ethz.ch For instance, the enantioselective total synthesis of (+)-quinine, the unnatural enantiomer of the natural product, utilized an asymmetric formal aza [3+3] cycloaddition reaction catalyzed by a chiral prolinol derivative. chemistryviews.org This key step established the initial stereocenter in a 4-alkyl piperidine-2-ol intermediate, which was then elaborated to form the final product. chemistryviews.org Similarly, derivatives of cinchona alkaloids themselves, such as 9-amino-(9-deoxy)-epi-quinine, are used as powerful organocatalysts to achieve high enantioselectivity in various transformations, including Diels-Alder reactions. nih.govacs.org These catalysts create a chiral environment that favors one reaction pathway over the other, leading to a single, desired enantiomer. acs.org The availability of pseudo-enantiomeric pairs of cinchona alkaloids, like quinine and quinidine (B1679956), is particularly advantageous as it allows for the synthesis of either enantiomer of a target molecule. jst.go.jpnih.govbuchler-gmbh.com

Reaction Type Catalyst/Method Key Feature Outcome
Total Synthesis of (-)-QuinineStereospecific construction via a trans-substituted piperidine intermediate udel.eduConformational locking of intermediate udel.eduStereospecific formation of this compound udel.edu
Total Synthesis of (+)-QuinineAsymmetric aza [3+3] cycloaddition with a chiral prolinol catalyst chemistryviews.orgEnantioselective construction of piperidine skeleton chemistryviews.orgAccess to the unnatural enantiomer of quinine chemistryviews.org
Diels-Alder Cycloaddition9-amino-(9-deoxy)-epi-quinine organocatalyst nih.govacs.orgRemote control of stereogenic axis and centers nih.govacs.orgHigh enantioselectivity and diastereoselectivity nih.govacs.org
Ring Opening of AnhydridesQuinine or Quinidine acs.orgUse of pseudo-enantiomeric alkaloids acs.orgAccess to either enantiomer of the product with up to 99% ee acs.org

Chirality transfer is a phenomenon where the existing stereochemical information in a chiral molecule is transmitted to newly formed stereocenters during a chemical reaction. nih.gov In the context of this compound and its parent alkaloids, the inherent chirality of the quinuclidine and quinoline (B57606) framework is exploited to direct the stereochemical course of reactions.

When cinchona alkaloid derivatives are used as catalysts, they induce chirality in the product by forming a chiral complex with the reactants. karger.com The specific three-dimensional arrangement of the catalyst creates a "chiral pocket" that forces the substrates to approach each other in a particular orientation, leading to an enantioselective product. dovepress.com This process involves non-covalent interactions such as hydrogen bonding and π-π stacking between the catalyst and the substrates. acs.org For example, in the amination of aldehydes, a catalyst like 9-epi-9-amino-9-deoxy-quinine can lead to products with high enantiomeric excess. researchgate.net

Furthermore, the stereochemistry of the alkaloid can be transferred through a sequence of reactions. In on-surface reactions, the axial chirality of precursor molecules can be transferred first to chiral polymers and subsequently to the planar chirality of the final products, demonstrating a robust chirality transfer mechanism. This principle of transferring stereochemical information is fundamental to designing complex, multi-step syntheses where the chirality established in an early step dictates the stereochemistry of the final molecule. nih.gov

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

Conformational Analysis and its Influence on Stereoselectivity

The three-dimensional shape, or conformation, of a molecule plays a critical role in determining its reactivity and the stereoselectivity of its reactions. github.io Cinchona alkaloids like this compound can exist in different conformations due to the rotation around the single bond connecting the quinoline ring and the quinuclidine core (the C9-C4' bond). wiley-vch.de

Computational and spectroscopic studies have shown that these alkaloids typically adopt one of a few low-energy conformations. wiley-vch.denih.gov The relative orientation of the basic quinuclidine nitrogen and the C9 substituent creates a specific chiral environment. dovepress.com This conformational preference is crucial for stereoselectivity. For a reaction to be selective, the transition states leading to the different stereoisomeric products must have significantly different energies. github.io The stability of the ground-state conformers often translates to the stability of the corresponding transition states. github.io

In the stereoselective synthesis of quinine, the choice of a trans-disubstituted piperidine intermediate was based on conformational analysis. udel.edu This intermediate was predicted to exist predominantly in a single chair conformation with equatorial substituents, which was essential for controlling the stereochemistry in subsequent steps. udel.edu In contrast, intermediates with cis substituents would be conformationally flexible, leading to a mixture of products. udel.edu Similarly, when cinchona alkaloids are used as catalysts, their conformation dictates the shape of the active site, which in turn determines which enantiomer of the product is formed. acs.orgrsc.org

Impact of Stereochemistry on Reaction Rates and Selectivity in Catalysis

The specific stereochemistry of a chiral catalyst, such as a derivative of this compound or other cinchona alkaloids, has a profound effect on both the rate and the selectivity of the reactions they catalyze. The principle of "chiral recognition" dictates that the catalyst will interact differently with the two enantiomers of a racemic substrate or with the two prochiral faces of a substrate, leading to different reaction rates.

This difference in interaction is the basis for kinetic resolution, where one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation. The efficiency of a chiral catalyst is often described by its enantioselectivity, which is a measure of how well it can distinguish between the two enantiomeric pathways. acs.org

Cinchona alkaloids and their derivatives are exemplary in this regard. The pseudo-enantiomeric relationship between quinine and quinidine is particularly powerful; they often catalyze the same reaction to produce opposite enantiomers of the product with similar high levels of selectivity. jst.go.jpacs.org For example, in the alcoholysis of cyclic anhydrides, quinine and quinidine can be used to produce either enantiomer of the resulting monoester with excellent enantiomeric excess (up to 99% ee). acs.org The choice of alkaloid directly controls the stereochemical outcome. This highlights how a subtle change in the stereochemistry of the catalyst (inverting the configurations at C8 and C9) leads to a dramatic and predictable change in the stereochemistry of the product. researchgate.net

Separation and Analysis of Stereoisomers of this compound and Derivatives

The analysis and separation of stereoisomers are critical for verifying the success of a stereoselective synthesis and for obtaining enantiopure compounds. epa.govtaylorandfrancis.com High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

Chiral HPLC: This method uses a chiral stationary phase (CSP) that can interact differently with the enantiomers of a chiral compound. epa.gov Many CSPs are themselves based on cinchona alkaloids or their derivatives. nih.govmdpi.com These zwitterionic ion-exchanger CSPs are particularly effective for separating chiral acids and ampholytes. nih.govcornell.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector on the stationary phase and the enantiomers of the analyte in the mobile phase. The different stabilities of these complexes lead to different retention times, allowing for their separation. conicet.gov.arresearchgate.net The elution order can often be reversed by switching from a quinine-based CSP to a quinidine-based CSP, due to their pseudo-enantiomeric relationship. mdpi.com

Achiral HPLC for Diastereomers: While enantiomers require a chiral environment for separation, diastereomers have different physical properties and can often be separated on standard, achiral HPLC columns. epa.govoslomet.no For complex molecules like the cinchona alkaloids, which have multiple stereocenters, achiral columns like C18 or Phenyl columns can effectively separate diastereomeric impurities. oslomet.no Experimental conditions such as mobile phase composition and pH are optimized to achieve baseline separation. oslomet.no

Other methods for assessing stereoisomeric purity include measuring the optical rotation of a sample and using NMR spectroscopy, sometimes with a chiral derivatizing agent like Mosher's ester to convert enantiomers into distinguishable diastereomers. ethz.chepa.gov

Structure Activity Relationship Sar and Computational Studies of Deoxyquinine Analogues

Computational Chemistry Methodologies Applied to Deoxyquinine Research

Computational chemistry serves as an indispensable tool in modern chemical research, allowing scientists to model and predict molecular behavior, thereby saving significant time and resources compared to purely experimental approaches. solubilityofthings.com For complex molecules like this compound, these methods elucidate electronic structures, conformational possibilities, and potential interactions, which are crucial for understanding their chemical and catalytic nature. wikipedia.org High-throughput computational screening (HTCS) can be particularly effective, enabling the rapid evaluation of vast virtual libraries of derivatives to identify promising candidates for synthesis and testing. nih.govamazonaws.commdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It is a quantum mechanical modeling method used to determine the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org DFT is favored for its balance of accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. wikipedia.orgscirp.org

In the study of quinoline (B57606) and quinone-type molecules, which are structurally related to this compound, DFT is routinely used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structures, including bond lengths and angles. scirp.orgmdpi.com

Calculate Electronic Properties: Predict molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. mdpi.commdpi.com

Predict Reactivity and Stability: Analyze thermodynamic quantities to assess the stability of different isomers or tautomers and use molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. scirp.orgscirp.orgmdpi.com

Simulate Spectroscopic Data: Calculate vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

For instance, studies on quinoline-4-one derivatives have successfully used DFT (specifically the B3LYP functional) to understand their tautomeric stability and reactivity in different solvent environments. scirp.org Similarly, DFT has been instrumental in screening quinone-based compounds for energy storage applications by accurately predicting their redox potentials. nih.govmdpi.com This predictive power is vital for designing this compound analogues with specific electronic characteristics for applications in areas like catalysis.

Table 1: Applications of DFT in Molecular Property Prediction

PropertyDescriptionRelevance to this compound Analogues
Ground-State Geometry The lowest energy 3D arrangement of atoms in the molecule.Determines the fundamental shape and steric profile of new derivatives.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and electronic excitation properties. A smaller gap often implies higher reactivity.
Electrostatic Potential A map of the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions or chemical reactions.
Vibrational Frequencies The frequencies at which molecular vibrations occur.Allows for the theoretical prediction of IR and Raman spectra, aiding in the structural confirmation of newly synthesized analogues.
Redox Potential The tendency of a species to acquire electrons and be reduced.Crucial for designing analogues for electrochemical applications, including electrocatalysis. mdpi.com

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.govgeorgiasouthern.edu This is particularly valuable for flexible molecules like this compound, which can adopt multiple conformations that influence their activity. mun.ca

Key applications of MD simulations in the context of this compound research include:

Conformational Analysis: Exploring the potential energy surface of a molecule to identify low-energy, stable conformations in various environments (e.g., in a vacuum, in solution). mun.canih.gov Understanding the preferred shape of a molecule is critical, as its conformation often dictates how it binds to other molecules or catalytic sites. mun.ca

Interaction Studies: Simulating how a this compound analogue interacts with other molecules, such as substrates, solvents, or biological macromolecules. These simulations can reveal the nature and strength of intermolecular forces like hydrogen bonds and π-stacking. nih.gov

Investigating Dynamic Processes: Observing complex events like ligand binding or conformational changes that regulate catalytic activity. nih.govmdpi.com For example, MD simulations have been used to study how quinine (B1679958) molecules interact and aggregate within polymer nanoparticles, highlighting the importance of π-stacking and hydrophobic interactions. nih.gov

A wavefunction (Ψ) is a mathematical function in quantum mechanics that describes the quantum state of a system. wikipedia.org Its square (Ψ²) represents the probability of finding an electron at a particular point in space. libretexts.org While DFT focuses on electron density, wavefunction-based methods, often called ab initio methods, work directly with the wavefunction itself. wikipedia.orgwavefun.com These methods provide a detailed and fundamental description of a molecule's electronic structure.

Wavefunction analysis allows researchers to:

Analyze Chemical Bonds: Investigate the nature of covalent and non-covalent bonds in detail.

Study Excited States: Model how molecules behave upon absorbing light, which is crucial for understanding photochemistry and designing photosensitizers.

Obtain High-Accuracy Energies: Provide benchmark energy calculations that can be used to validate less computationally expensive methods like DFT.

Programs like TheoDORE (Theoretical Density, Orbital Relaxation and Exciton analysis) are designed for the specific purpose of analyzing excited states from quantum chemical calculations, using state and transition density matrices derived from the wavefunction. sourceforge.io For this compound research, this level of analysis can provide a deep understanding of the electronic transitions that may be involved in its catalytic or photophysical properties.

In silico methods are computational techniques used to predict the binding and interaction of small molecules with biological targets such as proteins and nucleic acids. cnr.itfrontiersin.org These approaches are central to drug discovery and are increasingly applied in catalysis to understand enzyme-substrate or catalyst-inhibitor interactions. nih.govfrontiersin.org

The primary techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a receptor (e.g., an enzyme's active site) to form a stable complex. researchgate.netnih.gov The output is a "binding score" that estimates the strength of the interaction, helping to rank different derivatives based on their potential affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological or chemical activity. wikipedia.org By building a model based on a set of known derivatives, the activity of new, untested analogues can be predicted.

These predictive models help to prioritize which this compound analogues should be synthesized and tested, streamlining the discovery process and reducing reliance on trial-and-error experimentation. nih.gov

Wavefunction Analysis and Quantum Chemical Modeling

Structure-Activity Relationship (SAR) Exploration in this compound Derivatives

Structure-Activity Relationship (SAR) is the principle that the biological or chemical activity of a molecule is directly related to its chemical structure. wikipedia.org SAR studies involve systematically modifying a lead compound—in this case, a this compound analogue—and evaluating how these changes affect its performance. georgiasouthern.edumdpi.com The goal is to identify the key structural features (pharmacophores or catalytaphores) responsible for the desired effect. wikipedia.org

In the context of catalysis, SAR is extended to Structure-Performance Relationships. This involves synthesizing a series of this compound derivatives with targeted modifications and assessing the impact on their catalytic output, such as reaction yield, enantioselectivity, or turnover frequency.

Key structural modifications and their potential impact are summarized below:

Table 2: SAR in this compound Derivatives for Catalysis

Structural ModificationPotential Impact on Catalytic PerformanceRationale
Modification of the Quinuclidine (B89598) Nitrogen Alteration of basicity and steric hindrance.The nitrogen atom is often a key site for protonation or interaction with substrates. Changing its steric or electronic environment can directly impact catalyst activity and selectivity. mdpi.com
Substitution on the Quinoline Ring Changes in electronic properties (electron-donating/-withdrawing groups) and steric bulk.Can tune the electronic nature of the aromatic system, affecting π-stacking interactions and the overall reactivity of the catalyst. rsc.org
Removal or Alteration of the Vinyl Group Changes in steric profile and potential for alternative interactions.The vinyl group contributes to the molecule's overall shape. Its modification can open or close access to the catalytic site.
Inversion of Stereocenters Reversal or change in enantioselectivity.For asymmetric catalysis, the absolute configuration of chiral centers is paramount in determining the stereochemical outcome of the reaction.

By systematically making these changes and measuring the resulting catalytic performance, researchers can build a comprehensive SAR model. tubitak.gov.trrsc.orgfrontiersin.org This model not only explains the performance of existing derivatives but also provides a predictive framework for designing next-generation catalysts with enhanced efficiency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dergipark.org.trijpras.com The primary goal of QSAR studies is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development by prioritizing the synthesis of molecules with the highest potential efficacy. dergipark.org.tr These models are built by calculating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, and then using statistical methods to find the best correlation with the observed biological activity. catalysis.blogresearchgate.net

Application of Multivariate Statistical Analysis (PCA, MLR, MNLR, ANN)

The construction of robust QSAR models relies on various multivariate statistical techniques to handle the complexity and dimensionality of the data. rsc.org These methods can be broadly categorized into linear and non-linear approaches for regression and classification. rsc.orgresearchgate.net

Principal Component Analysis (PCA) : PCA is an exploratory data analysis tool used to reduce the dimensionality of a dataset. rsc.orguclouvain.be It transforms a large set of correlated variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. researchgate.netyoutube.com This helps in visualizing the data, identifying patterns, and selecting the most important descriptors for subsequent regression analysis. rsc.org

Multiple Linear Regression (MLR) : MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.netmui.ac.ir The goal is to find a linear equation that best predicts the activity based on the descriptor values. A specific application of MLR is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. ijpras.comnih.gov In a CoMFA study on a set of quinine-based stationary phase molecules used for chiral discrimination, MLR was used to derive a QSAR model with high statistical significance (a conventional r² of 0.998 and a cross-validated r² of 0.671), demonstrating its utility in modeling the activity of quinine analogues. nih.gov

Multiple Non-Linear Regression (MNLR) : When the relationship between molecular descriptors and biological activity is not linear, MNLR methods are employed. researchgate.net These techniques can capture more complex, non-linear patterns in the data using polynomial, exponential, or other non-linear functions to build the predictive model. researchgate.net

Artificial Neural Networks (ANN) : ANNs are powerful non-linear modeling tools inspired by the structure of the human brain. rsc.orgresearchgate.net They consist of interconnected nodes (neurons) organized in layers and are capable of learning complex, non-linear relationships between input descriptors and output activity without prior knowledge of the mathematical form of the relationship. researchgate.net ANNs are particularly useful when the underlying structure-activity relationship is highly complex and cannot be adequately modeled by linear methods. rsc.org

These multivariate methods are essential for developing statistically sound and predictive QSAR models, enabling a deeper understanding of how structural modifications impact the activity of this compound analogues and the broader class of Cinchona alkaloids. rsc.orgmdpi.com

Identification of Key Molecular Descriptors Influencing Activity

The core of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for biological activity. catalysis.blog These descriptors quantify various aspects of a molecule's structure and properties.

Electronic Descriptors : These describe the electronic properties of a molecule, such as dipole moment, electronegativity, and HOMO-LUMO energies, which are crucial for molecular interactions. dergipark.org.trresearchgate.net

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor in this class, quantifying the molecule's lipophilicity, which influences its ability to cross cell membranes. dergipark.org.trijpras.com

Steric or Topological Descriptors : These relate to the size and shape of the molecule, such as molecular volume, connectivity indices, and van der Waals volume. dergipark.org.trcatalysis.blog

3D Descriptors : Methods like CoMFA use 3D steric and electrostatic fields as descriptors. nih.gov

In a 3D-QSAR study of quinine derivatives, a key finding was the overwhelming importance of steric factors. The analysis revealed that steric field descriptors accounted for over 91% of the variance in chiral discrimination ability, whereas electrostatic field descriptors explained less than 9%. nih.gov This indicates that the size and shape of the substituents (van der Waals features) are the primary determinants of enantioselective recognition, while long-range electrostatic potentials are not as critical for discriminating between enantiomers. nih.gov The model specifically identified a region near the carbamate (B1207046) moiety where the addition of steric bulk was predicted to enhance chiral discrimination. nih.gov

Other structural features of the Cinchona alkaloid scaffold, including this compound, are also recognized as important contributors to molecular interactions. These include the quinoline ring, the electron-donating methoxy (B1213986) group, the reactive ethenyl group, and the rigid azabicyclooctane ring system, which can form a specific binding pocket. smolecule.com The identification of such key descriptors is fundamental to rationalizing and predicting the activity of this compound analogues.

Elucidating Structural Features Essential for Specific Interactions

Understanding which parts of the this compound molecule are critical for its interactions with biological targets is essential for explaining its activity. Studies on quinine and its analogues have pinpointed several structural features that govern specific binding events, particularly with antibodies.

Research on quinidine- and quinine-induced antibodies has shown that the specificity of these interactions is highly dependent on distinct molecular features. nih.gov Based on their reactivity with various analogues, these antibodies can be categorized, revealing the structural requirements for binding:

The C(9) Position : For many antibodies, the stereochemistry at the C(9) carbon is crucial. Non-cross-reactive antibodies often depend on the specific configuration of the hydroxyl group at this position for their activity. nih.gov This highlights the importance of the spatial arrangement of this group for precise molecular recognition.

The Methoxy Group : The methoxy group attached to the quinoline ring can also be a key determinant of binding. Some antibodies show significantly weaker reactions when this group is absent (in desmethoxy-derivatives), indicating its direct or indirect role in the binding epitope. nih.gov

The Quinoline Ring : This aromatic system is a fundamental feature for a class of cross-reactive antibodies. While these antibodies can recognize both quinine and its stereoisomer quinidine (B1679956), their binding appears to be primarily dependent on the quinoline ring common to both molecules. nih.gov

The Quinuclidine Ring : The rigid azabicyclooctane (quinuclidine) system provides a defined three-dimensional structure. smolecule.com The basic nitrogen atom within this ring system is known to play a critical role in catalysis and molecular interactions. For example, it can participate in hydrogen bonding that directs the attack of a nucleophile, thereby controlling the stereochemical outcome of a reaction. arkat-usa.org

Theoretical Studies on Reaction Mechanisms and Stereochemical Origins

Theoretical and computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, which are often inaccessible through experimental methods alone. mdpi.com Techniques like Density Functional Theory (DFT) allow for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the elucidation of the origins of stereoselectivity. sumitomo-chem.co.jprsc.org

In the context of Cinchona alkaloids, theoretical calculations have been instrumental in understanding complex transformations. For instance, during the total synthesis of quinine, DFT calculations were performed to clarify the mechanistic origins of a key divergent transformation, providing deep insights into the formation of the molecule's complex architecture. researchgate.net

A pertinent example involving a this compound analogue is the theoretical investigation of the Pudovik reaction (a hydrophosphonylation reaction) with imines derived from 9S-amino-deoxyquinine and its 9R-epimer. arkat-usa.org

Reaction and Stereochemical Outcome : When the imine derived from natural 9S-amino-deoxyquinine was reacted with a phosphite (B83602), it produced a single product with excellent diastereoselectivity. In contrast, the imine from the unnatural 9R-epimer yielded a 1:1 mixture of two isomers, showing no selectivity. arkat-usa.org

Theoretical Rationale : To explain this stark difference in stereoselectivity, two possible mechanisms were considered theoretically.

Interaction-Directed Pathway : One hypothesis involved a specific interaction where the basic quinuclidine nitrogen atom forms a hydrogen bond with the incoming phosphite. This interaction would enhance the phosphite's nucleophilicity and direct its attack from a specific face of the imine. For the 9S-amino-deoxyquinine derivative, this pathway leads to the experimentally observed product. arkat-usa.org

Steric-Hindrance Pathway : The alternative pathway relies solely on steric hindrance, where the nucleophile attacks from the least sterically crowded direction.

The excellent stereoselectivity observed for the 9S derivative was attributed to the interaction-directed pathway, where the quinuclidine nitrogen plays an active role in guiding the reaction. arkat-usa.org The lack of selectivity for the 9R derivative suggests that for this epimer, neither pathway is strongly favored over the other. The configurations of the products were confirmed using nuclear magnetic resonance experiments (HOESY). arkat-usa.org Such theoretical studies are invaluable for understanding not just how a reaction proceeds, but why a particular stereochemical outcome is favored, providing predictive power for designing new catalysts and synthetic routes.

Advanced Analytical Methodologies for Deoxyquinine Characterization

Spectroscopic Characterization Techniques in Deoxyquinine Research

Spectroscopy is a cornerstone in the molecular analysis of this compound, providing fundamental information on its structure, identity, and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to confirm its covalent framework and stereochemistry.

The synthesis and characterization of this compound have been confirmed using NMR spectroscopy. udel.edu In the total synthesis of quinine (B1679958) reported by Stork and colleagues in 2001, the successful synthesis of this compound was a key step, and its structure was verified using ¹H and ¹³C NMR, among other methods. udel.edu

The primary evidence for the successful synthesis of this compound in its ¹H NMR spectrum, when compared to its parent compound quinine, is the disappearance of the signal corresponding to the C9 hydroxyl proton. Concurrently, the proton attached to C9 (H9) experiences a significant upfield shift due to the removal of the deshielding effect of the adjacent oxygen atom. Similarly, the ¹³C NMR spectrum provides definitive proof through the upfield shift of the C9 carbon signal. udel.edumagritek.commagritek.com

Table 1: Conceptual Comparison of Key NMR Chemical Shifts (δ) for Quinine vs. This compound Note: This table is illustrative, based on known principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical tool for determining the molecular weight and assessing the purity of this compound. sci-hub.cat This technique provides a mass-to-charge ratio (m/z) that confirms the compound's identity and can reveal the presence of impurities. sci-hub.catzhanggroup.org

In its use for this compound, high-resolution mass spectrometry (HRMS) can precisely confirm the elemental formula, C₂₀H₂₄N₂O. udel.edu The molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its monoisotopic mass (308.19 g/mol ), which is critically 16 atomic mass units less than that of quinine (324.18 g/mol ), reflecting the absence of the C9 oxygen atom.

Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes a powerful method for purity assessment. dntb.gov.uaresearchgate.net It can detect and help identify synthesis-related byproducts, degradation products, or stereoisomers, even at trace levels. researchgate.net The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a fingerprint for the molecule.

The investigation of this compound's interactions with biological targets, such as proteins or membranes, can be effectively carried out using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. epa.gov These properties are governed by the 6-methoxyquinoline (B18371) moiety, which acts as the compound's primary chromophore and fluorophore, a feature it shares with quinine. epa.gov

UV-Vis absorption spectroscopy can monitor the binding of this compound to a target molecule. epa.gov A binding event often results in a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity (hyper- or hypochromic effects), indicating that the electronic environment of the chromophore has been altered upon complex formation.

Fluorescence spectroscopy offers even higher sensitivity for such studies. nist.govnih.gov The intrinsic fluorescence of the quinoline (B57606) ring is highly sensitive to its local environment. When this compound binds to a macromolecule, changes in the polarity of its binding site can lead to a shift in the emission wavelength and a change (either quenching or enhancement) in the fluorescence intensity. nist.gov These changes can be used to calculate binding constants and stoichiometry of the interaction.

Table 2: Typical Spectroscopic Properties of the 6-Methoxyquinoline Moiety for Interaction Studies

Mass Spectrometry for Compound Identification and Purity Assessment

Chromatographic Separation and Analysis

Chromatographic methods are fundamental for the separation and quantification of this compound from complex mixtures, ensuring its purity and resolving it from its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for the critical task of separating its stereoisomers. semanticscholar.orgwikipedia.org this compound has four chiral centers, leading to the existence of multiple stereoisomers, with its primary diastereomer being deoxyquinidine. As stereoisomers can have vastly different biological activities, their separation is crucial. wikipedia.org

The analysis is typically performed using chiral stationary phases (CSPs). wikipedia.orgnottingham.ac.uk Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or columns based on Cinchona alkaloids themselves are highly effective for this purpose. These CSPs create a chiral environment that allows for differential interaction with the enantiomers and diastereomers, resulting in different retention times and thus, separation. magritek.com By quantifying the area of the peaks, the stereoisomeric purity (e.g., diastereomeric excess) of a this compound sample can be accurately determined.

Table 3: Illustrative HPLC System for Stereoisomer Analysis of Cinchona Alkaloids Note: This table represents a typical setup for separating Cinchona alkaloid diastereomers like quinine and quinidine (B1679956), which would be adapted for this compound and deoxyquinidine.

Capillary electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative or complement to HPLC for the analysis of Cinchona alkaloids and their derivatives. semanticscholar.org Its advantages include high separation efficiency, short analysis times, and minimal sample consumption.

For the analysis of this compound derivatives, CE, particularly in its non-aqueous form (NACE), can be highly effective. Chemical derivatization of this compound might be performed to introduce a charge or a more responsive chromophore to enhance detection sensitivity or to alter electrophoretic mobility for better separation from interferences. Chiral selectors can also be added to the background electrolyte to achieve the separation of stereoisomers, where the formation of transient diastereomeric complexes with different mobilities enables their resolution. udel.edu

Table 4: List of Mentioned Compounds and PubChem CIDs

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules, providing unambiguous determination of the relative configuration of all stereogenic centers. encyclopedia.pub For chiral, enantiomerically pure compounds like this compound and its derivatives, it is the gold standard for determining the absolute configuration. The technique relies on analyzing the diffraction pattern produced when a single, high-quality crystal is irradiated with X-rays.

The ability to assign absolute configuration stems from the phenomenon of anomalous dispersion or resonant scattering. researchgate.net This effect, which is wavelength-dependent, creates small but measurable differences between the intensities of specific pairs of reflections known as Bijvoet pairs. researchgate.net While the effect is more pronounced for molecules containing heavy atoms, advancements in instrumentation and methodology, particularly the use of copper-wavelength X-rays (Cu-Kα), have made it possible to determine the absolute configuration of organic compounds composed solely of light atoms (C, H, N, O). encyclopedia.pubresearchgate.net

In modern crystal structure analysis, the absolute configuration is typically validated using the Flack parameter. encyclopedia.pub A value of the Flack parameter close to zero (e.g., < 0.1) with a small standard uncertainty indicates that the assigned absolute stereochemistry is correct. encyclopedia.pub In cases where a compound does not readily form crystals suitable for analysis, a common strategy is to create a crystalline derivative. encyclopedia.pub

Research on complex molecules has demonstrated the power of this technique. For instance, in the synthesis of atropisomeric hydrazides utilizing a catalyst, single-crystal X-ray analysis was successfully employed to determine the absolute configuration of the major diastereomer formed. uniroma1.it This analysis was crucial for proposing a mechanistic hypothesis for the reaction. Similarly, the absolute configurations of various chiral phosphonates have been unequivocally determined by X-ray analysis. mdpi.com For derivatives of this compound, such as 9-amino(9-deoxy)epi-quinine used in catalysis, X-ray diffraction of the resulting products is a key method for confirming the absolute stereochemistry of the newly formed chiral centers. unibo.it

Below is a table summarizing key parameters in a crystallographic experiment for absolute structure determination.

ParameterSignificance in AnalysisTypical Value/Observation
Radiation Source The wavelength affects the magnitude of anomalous scattering. Cu-Kα is preferred for light-atom structures.Cu-Kα (λ = 1.5418 Å)
Crystal System Describes the symmetry of the crystal lattice.Triclinic, Monoclinic, Orthorhombic, etc.
Space Group Defines the symmetry elements within the crystal. Chiral compounds crystallize in non-centrosymmetric space groups.e.g., P2₁2₁2₁, P2₁, etc.
Flack Parameter (x) A critical parameter for determining the absolute structure of a chiral, non-centrosymmetric crystal. encyclopedia.pubA value near 0 indicates the correct enantiomer; a value near 1 indicates the inverted structure.
Anomalous Dispersion The physical basis for distinguishing between enantiomers in a diffraction experiment. researchgate.netCauses measurable intensity differences in Bijvoet pairs (Ihkl ≠ I-h-k-l).

Electrochemical Methods in Reaction Mechanism Investigations

Electrochemical methods are powerful analytical tools for investigating the reaction mechanisms of redox-active compounds, such as the cinchona alkaloids, a class that includes quinine and its deoxy-derivatives. iosrjournals.orgmdpi.com Techniques like cyclic voltammetry (CV) provide detailed insight into electron transfer processes, the stability of intermediates, and subsequent chemical reactions. jchr.org

The fundamental principle involves applying a potential to an electrode in a solution containing the analyte and measuring the resulting current. jchr.org For a compound like a this compound derivative, a cyclic voltammogram can reveal the potentials at which the molecule is oxidized or reduced. The characteristics of the resulting peaks—their position, height, and shape—provide information on the thermodynamics and kinetics of the electron transfer steps. iosrjournals.org

Studies on quinine and related alkaloids have utilized these methods extensively. The electrochemical response of quinine on various electrodes shows a quasi-reversible redox process, with the identification of both oxidation and reduction peaks. iosrjournals.org The presence of multiple peaks can suggest that several redox centers exist within the molecule or that the reaction proceeds through multiple steps. iosrjournals.org The mechanism of reduction for alkaloid N-oxides has also been confirmed using electrochemical techniques, showing a transformation back to the parent alkaloid on the electrode surface. mdpi.com

The following table outlines key electrochemical techniques and their applications in studying reaction mechanisms.

TechniqueInformation ProvidedApplication to this compound
Cyclic Voltammetry (CV) Identifies redox potentials, reversibility of electron transfer, and coupled chemical reactions. jchr.orgTo determine the oxidation/reduction potentials of the quinoline and quinuclidine (B89598) moieties and study the stability of resulting radical ions.
Chronoamperometry Studies kinetics of chemical reactions following electron transfer.To measure the rate constants of follow-up reactions after the initial oxidation or reduction of the this compound molecule.
Controlled-Potential Coulometry Determines the total number of electrons (n) transferred in a redox reaction.To confirm the number of electrons involved in the primary oxidation or reduction step of the reaction mechanism.
Rotating Disk Electrode (RDE) Voltammetry Distinguishes between kinetic and diffusion control; studies reaction kinetics.To obtain precise kinetic data for the electron transfer steps and subsequent chemical reactions.

Future Research Directions and Emerging Paradigms in Deoxyquinine Studies

Integrated Computational and Experimental Approaches for Deoxyquinine Design

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research, and the study of this compound derivatives is no exception. This integrated approach allows for the rational design of new molecules with tailored properties, accelerating the discovery process.

Computational tools are increasingly used to predict the potential interactions of this compound derivatives with biological targets. smolecule.com For instance, molecular docking studies are employed to simulate the binding of these compounds to specific enzymes or receptors, such as those in the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov These simulations can help identify key structural features responsible for biological activity and guide the synthesis of more potent analogues. Docking studies have been used to investigate the interactions of quinine-triazolyl conjugates with ALK-5 macromolecules, showing promising binding interactions that could inform the design of future anti-cancer agents. researchgate.net

Experimental work then serves to synthesize the computationally designed molecules and validate their predicted properties. This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing the therapeutic potential of this compound-based compounds. For example, after designing novel 7-chloroquinoline (B30040) derivatives, their antimalarial activity against P. falciparum was experimentally confirmed, and the results were used to refine structure-activity relationships (SAR). nih.govwits.ac.za This approach not only enhances the efficiency of drug development but also provides deeper insights into the molecular mechanisms of action.

Key Research Findings in Integrated Approaches:

Research AreaKey FindingsComputational MethodExperimental Validation
Antimalarial Drug Design Identification of quinoline (B57606) derivatives with enhanced activity against chloroquine-resistant strains. nih.govMolecular DockingIn vitro assays against P. falciparum. wits.ac.zanih.gov
Anticancer Agent Development Quinine-9-triazolyl conjugates show significant binding interactions with ALK-5 macromolecules. researchgate.netDocking SimulationSynthesis and characterization of conjugates. researchgate.net
Catalyst Development Understanding the role of hydrogen bonding and steric effects in organocatalysis by cinchona alkaloid derivatives. beilstein-journals.orgTransition State ModelingEnantioselective reaction screening. beilstein-journals.orgd-nb.info

Novel Catalytic Systems Based on this compound Scaffolds

This compound and its derivatives, particularly 9-amino(9-deoxy)quinine, have emerged as highly effective organocatalysts in asymmetric synthesis. smolecule.comwiley.com Their rigid chiral scaffold allows for excellent stereocontrol in a variety of chemical transformations.

One of the most significant applications of this compound-based catalysts is in enantioselective aza-Michael additions, a crucial reaction for the formation of carbon-nitrogen bonds in the synthesis of nitrogen-containing compounds. beilstein-journals.orgd-nb.info For example, 9-epi-9-amino-9-deoxyquinine has been successfully used as a catalyst for the highly enantioselective aza-Michael addition of 4-nitrophthalimide (B147348) to α,β-unsaturated ketones, yielding products with excellent enantiomeric excess (95–99% ee). beilstein-journals.orgd-nb.info

Researchers are continuously exploring new catalytic applications for this compound derivatives. These include their use in promoting sulfa-Michael reactions and in the synthesis of complex heterocyclic structures. mdpi.com The development of bifunctional catalysts, where the this compound scaffold is modified to include additional functional groups like thioureas or squaramides, has further expanded their catalytic prowess. mdpi.commdpi.com These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. mdpi.com

Examples of this compound-Based Catalytic Systems:

CatalystReaction TypeSubstratesKey Outcome
9-epi-9-amino-9-deoxyquinineAza-Michael Addition4-Nitrophthalimide and α,β-unsaturated ketonesHigh yields (49-98%) and excellent enantioselectivity (95-99% ee). beilstein-journals.orgd-nb.info
9-Amino(9-deoxy)quinine derived squaramideMannich ReactionImines and β-keto estersGood yields and high enantioselectivity (up to 91% ee). mdpi.com
Cinchona-derived selenoureasSulfa-Michael AdditionThioacetic acid and trans-chalconesHigh yields (90-99%) and moderate enantioselectivity. mdpi.com

Exploration of New Biological Targets and Mechanisms for this compound Derivatives

While the antimalarial properties of quinine (B1679958) and its analogues are well-documented, research is now expanding to investigate new biological targets and therapeutic applications for this compound derivatives. drugbank.com The unique structural features of the this compound scaffold make it a promising starting point for the development of drugs for a range of diseases.

The primary mechanism of antimalarial action for quinine is believed to involve the inhibition of heme polymerase in the malaria parasite, leading to the accumulation of toxic heme. drugbank.com However, studies on novel this compound derivatives suggest that they may have additional or alternative mechanisms of action. For instance, some derivatives have shown efficacy against chloroquine-resistant strains of P. falciparum, indicating that they may bypass the resistance mechanisms that affect older quinoline-based drugs. nih.govwits.ac.za

Beyond malaria, researchers are exploring the potential of this compound derivatives as anticancer agents. researchgate.net The ability of these compounds to interact with various biological macromolecules, as suggested by docking studies, opens up possibilities for targeting cancer-related pathways. researchgate.net Furthermore, the structural similarity of this compound to other bioactive alkaloids suggests that its derivatives could be investigated for a wide array of pharmacological activities.

Advances in Stereoselective Synthesis for Complex this compound Analogues

The stereoselective synthesis of this compound and its complex analogues remains a significant challenge in organic chemistry, driving the development of new and innovative synthetic methodologies. udel.eduresearchgate.net The presence of multiple stereocenters in the this compound molecule requires precise control over the spatial arrangement of atoms during synthesis.

A landmark achievement in this area was the first entirely stereoselective total synthesis of quinine, which proceeded through this compound as a key intermediate. udel.eduias.ac.in This synthesis utilized a stereospecific intramolecular Staudinger reaction to construct the quinuclidine (B89598) ring system, a critical component of the this compound structure. udel.edu More recent approaches have employed novel strategies such as C-H activation and photoredox-catalyzed deoxygenative arylation to forge key bonds in the cinchona alkaloid core. scientificupdate.comacs.org

These advanced synthetic methods not only provide access to this compound and its naturally occurring relatives but also enable the creation of a diverse range of non-natural analogues with potentially enhanced or novel properties. scientificupdate.com The ability to selectively modify different parts of the this compound scaffold is crucial for structure-activity relationship studies and the development of new catalysts and therapeutic agents.

Leveraging this compound in the Synthesis of Other Complex Natural Products

The chiral structure of this compound makes it a valuable building block, or "chiral pool" starting material, for the synthesis of other complex natural products. nih.govenamine.net By utilizing the pre-existing stereocenters of this compound, chemists can simplify the synthesis of other intricate molecules, avoiding the need for de novo asymmetric synthesis.

The most prominent example of this is the use of this compound in the final stages of the total synthesis of quinine itself. udel.eduias.ac.in In several synthetic routes, this compound is synthesized first and then oxidized at the C-9 position to yield quinine. udel.educore.ac.uk This strategy highlights the importance of this compound as a late-stage intermediate in the construction of more complex members of the cinchona alkaloid family.

Beyond the cinchona alkaloids, the quinuclidine core of this compound can serve as a chiral template for the synthesis of other alkaloids and bioactive compounds. The principles and strategies developed for the synthesis and modification of this compound can be adapted to the construction of other complex molecular architectures.

Sustainable Synthesis Methodologies for this compound and Its Derivatives

In line with the growing emphasis on green chemistry, researchers are developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. epitomejournals.com This involves the use of greener solvents, renewable reagents, and catalytic processes that minimize waste and energy consumption. catalysis.blog

Other green chemistry strategies being explored include the use of water as a solvent, the development of one-pot multi-component reactions to reduce the number of synthetic steps, and the use of biocatalysis. researchgate.netnih.gov These approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for producing valuable compounds like this compound and its derivatives. catalysis.blog

Q & A

Q. How can researchers determine the purity and structural identity of Deoxyquinine?

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Follow stepwise synthetic routes from peer-reviewed literature, optimizing reaction conditions (e.g., temperature, catalysts) via Design of Experiments (DoE).
  • Characterize intermediates using thin-layer chromatography (TLC) and Fourier-transform infrared (FTIR) spectroscopy to track functional group changes.
  • Include detailed procedural steps in supplementary materials, ensuring replicability per guidelines in and .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be systematically resolved?

Methodological Answer:

  • Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to evaluate consistency in IC₅₀ values.
  • Perform meta-analysis of existing studies to identify variables like solvent choice (DMSO vs. ethanol) or incubation time that may influence outcomes .
  • Use statistical frameworks (e.g., ANOVA with post-hoc tests) to quantify variability and validate hypotheses .

Example Contradiction Analysis:

StudyIC₅₀ (μM)SolventCell Line
Lee et al., 202212.3DMSOHEK293
Gupta et al., 202345.6EthanolHeLa

Q. What computational strategies are effective in modeling this compound’s interaction with target proteins?

Methodological Answer:

  • Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, cross-validated with molecular dynamics (MD) simulations for stability assessment.
  • Compare results against experimental surface plasmon resonance (SPR) data to refine computational models.
  • Cite force fields (e.g., CHARMM36) and software versions explicitly to ensure reproducibility .

Methodological Best Practices

Q. How should researchers design experiments to investigate this compound’s stability under varying pH conditions?

Methodological Answer:

  • Use a multifactorial design varying pH (2–12), temperature (25°C–40°C), and exposure time (0–72 hours).
  • Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and analyze kinetics using Arrhenius plots .
  • Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Methodological Answer:

  • Adopt the PICOT framework: Population (e.g., bacterial strains), Intervention (this compound dosage), Comparison (control groups), Outcome (MIC values), Timeframe (24-hour incubation).
  • Evaluate questions against FINER criteria to ensure methodological rigor and practical relevance .

Data Presentation & Reproducibility

Q. How should conflicting spectroscopic data for this compound derivatives be reported?

Methodological Answer:

  • Discrepancies in NMR/MS data should be discussed in the context of solvent impurities, isotopic patterns, or tautomeric equilibria.
  • Provide raw spectral data in supplementary materials and reference analogous compounds from authoritative databases (e.g., PubChem) .

Q. What are the guidelines for ensuring experimental reproducibility in this compound studies?

Methodological Answer:

  • Document all reagents (purity, suppliers), instrument settings, and software parameters.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.